Cas no 145736-72-7 (N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide)
N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[5-(chloroacetyl)-2-hydroxyphenyl]acetamide
- 145736-72-7
- CS-0234946
- N-(5-(2-chloroacetyl)-2-hydroxyphenyl)acetamide
- EN300-15033
- AKOS001136713
- G23640
- N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide
- UPCMLD0ENAT5445987:001
- Z111875096
- 869-677-5
- N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide
-
- Inchi: 1S/C10H10ClNO3/c1-6(13)12-8-4-7(10(15)5-11)2-3-9(8)14/h2-4,14H,5H2,1H3,(H,12,13)
- InChI Key: UXSYEGOILSUYOU-UHFFFAOYSA-N
- SMILES: ClCC(C1=CC=C(C(=C1)NC(C)=O)O)=O
Computed Properties
- Exact Mass: 227.0349209Da
- Monoisotopic Mass: 227.0349209Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 188-190 °CEnamineEN300-15033
- Boiling Point: 486.5±40.0 °C at 760 mmHg
- Flash Point: 248.0±27.3 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619690-25mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619690-50mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A619690-250mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 250mg |
$ 275.00 | 2022-06-07 | ||
| A2B Chem LLC | AV31431-2.5g |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 2.5g |
$769.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-5g |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 5g |
$1123.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-10g |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 10g |
$1647.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-50mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 50mg |
$104.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-100mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 100mg |
$137.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-250mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 250mg |
$179.00 | 2024-04-20 | |
| A2B Chem LLC | AV31431-500mg |
N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide |
145736-72-7 | 95% | 500mg |
$305.00 | 2024-04-20 |
N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide
Introduction to N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide (CAS No. 145736-72-7)
N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide, a compound with the chemical identifier CAS No. 145736-72-7, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both acetyl and hydroxyl functional groups in its molecular structure suggests a versatile reactivity that could be exploited in the synthesis of various bioactive molecules.
The< strong>N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide molecule exhibits a phenyl ring substituted at the 5-position with an acetyl group and at the 2-position with a hydroxyl group. This specific arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery and development. The acetyl group, in particular, can participate in various chemical reactions, including condensation reactions, which are commonly used in the synthesis of more complex molecules.
Recent studies have highlighted the importance of< strong>phenolic compounds in medicinal chemistry due to their broad range of biological activities. The hydroxyl group in N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide is a key feature that contributes to its potential as a pharmacophore. Pharmacophores are specific arrangements of atoms or groups of atoms that are responsible for the biological activity of a molecule. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and efficacy.
In addition to its structural features, N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide has shown promise in preliminary pharmacological studies. Research indicates that this compound may exhibit< strong>anti-inflammatory properties, making it a potential lead compound for the development of new therapeutic agents targeting inflammatory diseases. Inflammation is a complex biological process that involves multiple pathways and mediators, and inhibiting inflammation is a key strategy in treating various chronic diseases.
The< strong>acetyl group in N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide also plays a crucial role in its reactivity and potential applications. Acetyl groups are frequently used in drug design due to their ability to modify the electronic properties of molecules and influence their interactions with biological targets. For instance, acetylation is a common post-translational modification in proteins, and acetylated compounds can interact with enzymes and receptors involved in various cellular processes.
One of the most exciting aspects of N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide is its potential as a building block for more complex molecules. Medicinal chemists often use simpler compounds as starting points for synthesizing more intricate structures with enhanced biological activity. The< strong>N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide molecule's versatility allows chemists to introduce additional functional groups or modify existing ones, leading to novel derivatives with tailored properties.
The synthesis of N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 2-hydroxybenzoic acid derivatives with chloroacetic acid or its derivatives under controlled conditions. Advanced techniques such as catalytic hydrogenation and protecting group strategies may also be employed to achieve the desired product structure.
In recent years, there has been growing interest in green chemistry principles, which emphasize sustainable and environmentally friendly synthetic methods. The synthesis of N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide can be adapted to incorporate green chemistry principles by using solvent-free reactions, catalytic methods, and renewable starting materials. These approaches not only reduce environmental impact but also improve efficiency and cost-effectiveness.
The pharmacological evaluation of N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide has revealed several promising properties beyond its anti-inflammatory potential. Preliminary studies suggest that this compound may also exhibit< strong>antioxidant activities, which could make it useful in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) and antioxidant defenses, leading to cellular damage and dysfunction.
In addition to its pharmacological properties, N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide has interesting chemical characteristics that make it suitable for further exploration. Its ability to undergo various transformations allows chemists to modify its structure systematically, enabling the discovery of new analogs with enhanced potency and selectivity. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is critical for developing successful therapeutic agents.
The< strong>CAS No. 145736-72-7 identifier ensures that researchers can reliably obtain this compound for their studies through reputable chemical suppliers. The CAS registry number is a unique numerical identifier assigned to each chemical substance by the Chemical Abstracts Service, facilitating accurate identification and documentation throughout the scientific community.
In conclusion, N-5-(2-chloroacetyl)-2-hydroxyphenylacetamide (CAS No. 145736-72-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its promising pharmacological properties, make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in advancing our understanding of disease mechanisms and developing effective treatments.
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